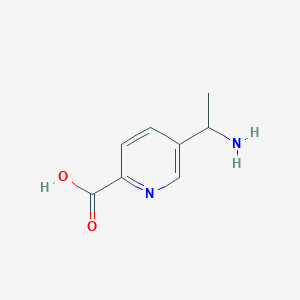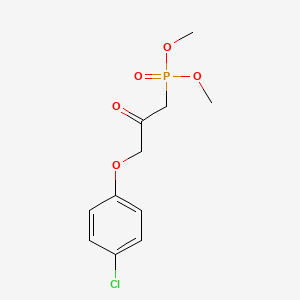
Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate is an organic compound with a complex structure that includes a phosphonate group, a chlorophenoxy group, and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate typically involves the reaction of 4-chlorophenol with a suitable phosphonate precursor under controlled conditions. One common method involves the use of dimethyl phosphite and 4-chlorophenol in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorophenoxy group.
Major Products
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used
科学的研究の応用
Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and as a precursor for various industrial chemicals .
作用機序
The mechanism of action of Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- Dimethyl (3-(4-chlorophenoxy)-2-methylpropanoyl)phosphonate
- Dimethyl (3-(4-chlorophenoxy)-2-hydroxypropanoyl)phosphonate
- Dimethyl (3-(4-chlorophenoxy)-2-aminopropanoyl)phosphonate
Uniqueness
Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ketone group, in particular, allows for unique interactions with enzymes and other molecular targets, distinguishing it from similar compounds .
特性
分子式 |
C11H14ClO5P |
|---|---|
分子量 |
292.65 g/mol |
IUPAC名 |
1-(4-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one |
InChI |
InChI=1S/C11H14ClO5P/c1-15-18(14,16-2)8-10(13)7-17-11-5-3-9(12)4-6-11/h3-6H,7-8H2,1-2H3 |
InChIキー |
PINORBFTXSYEQN-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(CC(=O)COC1=CC=C(C=C1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


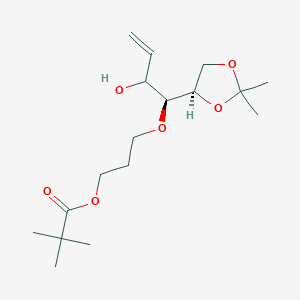

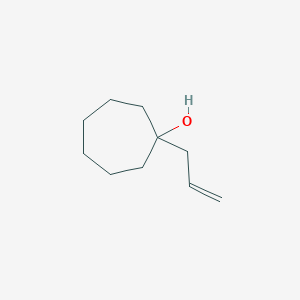
![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)

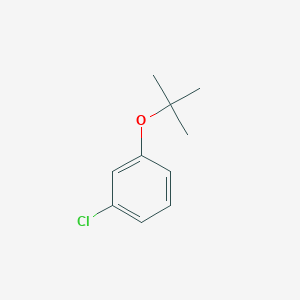
![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)

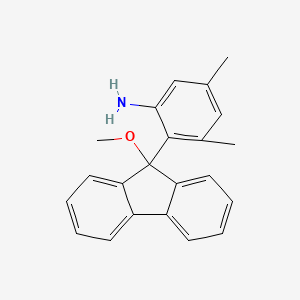

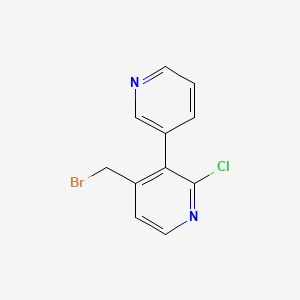
![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)

